molecular formula C5H4N2O3 B12369655 5-Methylidene-2-oxoimidazole-4-carboxylic acid

5-Methylidene-2-oxoimidazole-4-carboxylic acid

Katalognummer: B12369655
Molekulargewicht: 140.10 g/mol
InChI-Schlüssel: PSLCJNMCCWSWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylidene-2-oxoimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methylidene group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-oxoimidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs mild reaction conditions, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidation of benzimidazole derivatives, followed by ring-opening reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the addition of nitriles, cyclization, and subsequent purification through crystallization or chromatography .

Wirkmechanismus

The mechanism of action of 5-Methylidene-2-oxoimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methylidene-2-oxoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H4N2O3

Molekulargewicht

140.10 g/mol

IUPAC-Name

5-methylidene-2-oxoimidazole-4-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H2,(H,6,10)(H,8,9)

InChI-Schlüssel

PSLCJNMCCWSWPP-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(=NC(=O)N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.